Physicochemical Profile: N-Methyl vs. Unsubstituted Piperazine
The target compound's N-methylpiperazine motif provides a distinct physicochemical profile compared to its direct unsubstituted piperazine analog. The N-methyl group eliminates a hydrogen bond donor (HBD) and increases lipophilicity, which is crucial for membrane permeability and CNS drug design strategies . This is a class-level inference based on well-established medicinal chemistry principles.
| Evidence Dimension | Hydrogen Bond Donors and Lipophilicity |
|---|---|
| Target Compound Data | HBD Count: 0; cLogP: 2.07 |
| Comparator Or Baseline | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazino-1-ethanone (unsubstituted piperazine analog). The comparator would possess 1 HBD and a lower cLogP. |
| Quantified Difference | A difference of 1 HBD and an estimated cLogP decrease of approximately 0.5-1 log unit for the comparator, based on the known impact of N-demethylation. |
| Conditions | Computational prediction; standard medicinal chemistry structure-property relationships. |
Why This Matters
For CNS or cellular permeability-focused projects, the zero HBD count of 861209-70-3 makes it a superior starting point over the unsubstituted piperazine analog, which would have intrinsically lower passive membrane permeability.
